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An In-depth Technical Guide to the Physicochemical Properties of 1-(4-

Aminophenyl)cyclopentanecarbonitrile

Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties

of 1-(4-Aminophenyl)cyclopentanecarbonitrile, a key intermediate in the synthesis of advanced

pharmaceutical compounds such as Apatinib.[1] This document is structured to provide

researchers, scientists, and drug development professionals with not only the fundamental data

but also the underlying scientific rationale for why these properties are critical in the journey

from laboratory synthesis to clinical application. We will delve into its chemical identity, core

properties like solubility, lipophilicity, and ionization state, and provide validated experimental

protocols for their determination. The narrative emphasizes the causal links between these

molecular characteristics and their macroscopic implications for pharmaceutical development,

ensuring a blend of technical accuracy and field-proven insight.

Introduction: A Note on Chemical Identity
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The compound of interest for this guide is 1-(4-Aminophenyl)cyclopentanecarbonitrile (CAS No.

115279-73-7).[1][2] While the initial topic specified the cyclohexyl analogue, the vast majority of

published data, commercial availability, and documented use in pharmaceutical synthesis

points to the cyclopentyl derivative as the compound of significant scientific and industrial

relevance.[1][3] It serves as a crucial building block in the synthesis of Apatinib, a tyrosine

kinase inhibitor that selectively targets the vascular endothelial growth factor receptor-2

(VEGFR2).[1] Understanding the physicochemical profile of this intermediate is paramount, as

these properties dictate its reactivity, purification, formulation, and ultimately, its efficiency in the

synthetic pathway of the final active pharmaceutical ingredient (API). This guide is therefore

dedicated to the cyclopentyl derivative to provide the most value and actionable information to

the research community.

Chemical Identity and Structure
A precise understanding of a molecule's identity is the foundation of all subsequent

physicochemical analysis. The key identifiers for 1-(4-Aminophenyl)cyclopentanecarbonitrile

are summarized below.
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Identifier Value Source(s)

CAS Number 115279-73-7 [1][2]

Molecular Formula C₁₂H₁₄N₂ [1][2]

Molecular Weight 186.25 g/mol [2][4]

IUPAC Name

1-(4-

aminophenyl)cyclopentane-1-

carbonitrile

[2][5]

Common Synonyms Apatinib Impurity 6, KML-54 [1]

InChI

InChI=1S/C12H14N2/c13-9-

12(7-1-2-8-12)10-3-5-11(14)6-

4-10/h3-6H,1-2,7-8,14H2

[1][2]

InChIKey
GIBAIULVBOBDED-

UHFFFAOYSA-N
[1][2]

Canonical SMILES
C1CCC(C1)

(C#N)C2=CC=C(C=C2)N
[2]

Core Physicochemical Properties
The physicochemical properties of a compound are the primary determinants of its behavior in

both chemical and biological systems. These values, especially lipophilicity (LogP) and

ionization constant (pKa), are critical inputs for predictive models of ADME (Absorption,

Distribution, Metabolism, and Excretion).
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Property Value
Details and
Significance

Source(s)

Physical Form
Yellow to brown solid;

Off-white powder

The physical state is

crucial for handling,

storage, and

formulation. Color

variations can indicate

purity levels.

[1]

Boiling Point 375.0 ± 35.0 °C

Predicted value. High

boiling point suggests

low volatility under

standard conditions.

[1]

Density 1.11 ± 0.1 g/cm³

Predicted value.

Useful for process

engineering and

solvent selection

during synthesis and

purification.

[1]

LogP (Octanol/Water) 2.3

Computed (XLogP3).

This value indicates

moderate lipophilicity,

suggesting a balance

between aqueous

solubility and

membrane

permeability—a

desirable trait for drug

intermediates and

APIs.

[2]

pKa (Conjugate Acid) 5.05 ± 0.10 Predicted value. This

pKa corresponds to

the protonation of the

aniline (-NH₂) group. It

indicates the

compound will be

[1]
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partially protonated

and positively charged

at physiological pH

(~7.4) and

significantly

protonated in the

acidic environment of

the stomach.

Storage Conditions

Room temperature,

inert atmosphere,

keep in dark place

Highlights the

compound's stability

requirements, likely to

prevent oxidation of

the amine group.

[1]

The Role of Physicochemical Properties in Drug
Development
As a Senior Application Scientist, my experience has consistently shown that a project's

success is often determined by a deep understanding of the "why" behind the data. The

properties listed above are not mere numbers; they are predictors of in-vivo performance.

Lipophilicity (LogP): A LogP of 2.3 is often considered to be in the "sweet spot" for oral drug

candidates (Lipinski's Rule of Five suggests LogP < 5).[2] This value suggests the molecule

is hydrophobic enough to cross cellular membranes (a key step in absorption) but not so

hydrophobic that it becomes poorly soluble in the aqueous environment of the

gastrointestinal tract or blood.

Ionization Constant (pKa): The predicted pKa of 5.05 for the anilinic amine is profoundly

important.[1] It tells us that the compound is a weak base. At the low pH of the stomach (pH

1-3), the amine group will be almost entirely protonated (-NH₃⁺), making the molecule more

water-soluble, which can aid in dissolution. As it moves to the more neutral pH of the

intestine (~6-7.4), a significant fraction will exist in the neutral, more lipophilic form,

facilitating absorption across the intestinal wall. This pH-dependent behavior is a classic

consideration in oral drug design.
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The interplay between LogP and pKa governs the overall absorption profile of a molecule, as

visualized in the workflow below.

Oral Ingestion & Dissolution

Intestinal Absorption

Systemic Circulation

Stomach (pH 1-3)
Compound is Protonated (BH⁺)

High Water Solubility

Intestine (pH 6-7.4)
Equilibrium: B ⇌ BH⁺

Neutral form (B) is absorbed

Gastrointestinal Transit

Intestinal Membrane
(Lipophilic Barrier)

Partitioning based on LogP
(Neutral form crosses)

Bloodstream (pH 7.4)
Compound transported to target

Entry into Circulation

Click to download full resolution via product page

Caption: pH-dependent journey of an oral drug candidate.

Experimental Determination of Physicochemical
Properties
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To ensure trustworthiness and reproducibility, every protocol must be a self-validating system.

Below are standardized, step-by-step methodologies for determining the key properties

discussed.

Protocol: Melting Point Determination (Thomas-Hoover
Method)

Rationale: The melting point provides a quick, reliable indication of purity. A sharp melting

range suggests a pure compound, while a broad range often indicates impurities.

Methodology:

Sample Preparation: Finely powder a small amount (2-3 mg) of dry 1-(4-

Aminophenyl)cyclopentanecarbonitrile.

Capillary Loading: Pack the powder into a capillary tube to a height of 2-3 mm by tapping

the sealed end on a hard surface.

Instrument Setup: Place the capillary tube into the heating block of a calibrated melting

point apparatus.

Rapid Scan (Optional but Recommended): Perform a quick heating run (10-20 °C/min) to

find an approximate melting range.

Accurate Determination: Cool the block to at least 20 °C below the approximate melting

point. Use a new sample and heat at a slow rate (1-2 °C/min).

Data Recording: Record the temperature at which the first drop of liquid appears (onset)

and the temperature at which the last solid particle melts (completion). This is the melting

range.

Validation: Repeat the measurement with two additional samples. The ranges should be

consistent within ±0.5 °C.

Protocol: Solubility Determination (Shake-Flask Method,
OECD 105)
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Rationale: This method determines the saturation solubility of the compound in a given

solvent (e.g., water, buffer), which is fundamental to understanding its dissolution and

bioavailability.

Methodology:

System Preparation: To a series of glass vials, add a precise volume of the test solvent

(e.g., 10 mL of pH 7.4 phosphate-buffered saline).

Compound Addition: Add an excess amount of 1-(4-Aminophenyl)cyclopentanecarbonitrile

to each vial, ensuring solid material remains undissolved.

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature

(e.g., 25 °C or 37 °C) for a prolonged period (24-48 hours) to ensure equilibrium is

reached. A preliminary kinetics study can confirm the time needed to reach equilibrium.

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24

hours in the temperature-controlled bath for the excess solid to settle. Alternatively,

centrifuge the samples at the same temperature.

Sampling & Analysis: Carefully withdraw a known volume of the clear supernatant.

Quantify the concentration of the dissolved compound using a validated analytical method,

such as HPLC-UV or LC-MS.

Validation: The concentrations from replicate vials should agree within an acceptable

margin (e.g., ±5%).

Protocol: LogP Determination (Shake-Flask Method,
OECD 107)

Rationale: This protocol directly measures the partitioning of the compound between two

immiscible phases (n-octanol and water), providing the definitive LogP value.

Methodology:

Solvent Pre-saturation: Vigorously mix equal volumes of n-octanol and water (or pH 7.4

buffer) for 24 hours. Allow the layers to separate completely. This ensures that each phase
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is saturated with the other, preventing volume changes during the experiment.

Stock Solution: Prepare a stock solution of the compound in one of the phases (typically

the one in which it is more soluble).

Partitioning: In a separatory funnel, combine a known volume of the pre-saturated n-

octanol and pre-saturated water (e.g., 10 mL each). Add a small, known amount of the

compound stock solution.

Equilibration: Shake the funnel vigorously for 5-10 minutes, then allow the layers to

separate completely.

Analysis: Determine the concentration of the compound in both the aqueous phase

(C_water) and the n-octanol phase (C_octanol) using a suitable analytical technique like

HPLC-UV.

Calculation: Calculate LogP using the formula: LogP = log₁₀(C_octanol / C_water).

Validation: Perform the experiment at three different starting concentrations to ensure the

LogP value is independent of concentration.
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Caption: Experimental workflow for LogP determination.

Synthesis and Spectroscopic Analysis
1-(4-Aminophenyl)cyclopentanecarbonitrile is typically synthesized via the chemical reduction

of its nitro-precursor, 1-(4-nitrophenyl)cyclopentanecarbonitrile.[1][3] Common methods involve
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catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon

(Pt/C) under a hydrogen atmosphere.[3] An alternative method uses reagents like iron(III) oxo-

hydroxide with hydrazine hydrate.[1] The successful conversion is monitored by techniques like

TLC and confirmed by HPLC, with purities often exceeding 99.5%.[1]

While a full spectral analysis is beyond the scope of this guide, researchers would typically

confirm the structure using:

¹H NMR: To confirm the presence of aromatic protons (typically in the 6.5-7.5 ppm region),

aliphatic protons of the cyclopentyl ring, and the amine (-NH₂) protons.

¹³C NMR: To identify the quaternary carbon of the nitrile, the carbons of the cyclopentyl ring,

and the aromatic carbons.

FTIR: To detect the characteristic stretching frequencies of the nitrile group (C≡N, ~2230

cm⁻¹) and the N-H bonds of the primary amine (~3300-3500 cm⁻¹).

Mass Spectrometry: To confirm the molecular weight (m/z for [M+H]⁺ ≈ 187.12).[6]

Conclusion
1-(4-Aminophenyl)cyclopentanecarbonitrile is more than just a synthetic intermediate; it is a

carefully designed molecule whose physicochemical properties are intrinsically linked to its

function in pharmaceutical manufacturing. Its moderate lipophilicity and weak basicity represent

a deliberate balance, optimized for the synthetic and potential biological journey of the

molecules derived from it. The experimental protocols detailed herein provide a framework for

the rigorous, validated characterization required in a regulated drug development environment.

By understanding and applying these principles, researchers can better predict and control the

behavior of this and similar molecules, accelerating the path from discovery to application.

References
PubChem. 1-(4-Aminophenyl)cyclopentanecarbonitrile. National Center for Biotechnology

Information. [Link]

Global Substance Registration System (GSRS). 1-(4-

AMINOPHENYL)CYCLOPENTANECARBONITRILE. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://patents.google.com/patent/US11673857B2/en
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1799242.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1799242.htm
https://pubchemlite.lcsb.uni.lu/e/compound/767958
https://pubchem.ncbi.nlm.nih.gov/compound/767958
https://gsrs.ncats.nih.gov/ginas/app/substance/JXS46PF85Z
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1503776?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Google Patents. US11673857B2 - Preparation method of 1-(4-
aminophenyl)cyclopentanecarbonitrile.

Inxight Drugs. 1-(4-Aminophenyl)cyclopentanecarbonitrile. National Center for Advancing

Translational Sciences. [Link]

PubChemLite. 1-(4-aminophenyl)cyclopentanecarbonitrile (C12H14N2). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1-(4-Aminophenyl)cyclopentanecarbonitrile | 115279-73-7 [chemicalbook.com]

2. 1-(4-Aminophenyl)cyclopentanecarbonitrile | C12H14N2 | CID 767958 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. US11673857B2 - Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile -
Google Patents [patents.google.com]

4. GSRS [gsrs.ncats.nih.gov]

5. 1-(4-Aminophenyl)cyclopentanecarbonitrile [lgcstandards.com]

6. PubChemLite - 1-(4-aminophenyl)cyclopentanecarbonitrile (C12H14N2)
[pubchemlite.lcsb.uni.lu]

To cite this document: BenchChem. [physicochemical properties of 1-(4-
Aminophenyl)cyclohexanecarbonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1503776/docs#physicochemical-properties-of-1-4-
aminophenyl-cyclohexanecarbonitrile]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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